molecular formula C19H27N3O4S B2925751 N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide CAS No. 1147843-54-6

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide

Cat. No.: B2925751
CAS No.: 1147843-54-6
M. Wt: 393.5
InChI Key: JQBYJOQJMTVJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure that incorporates a piperidine-4-carboxamide core, a methylamino-oxoethyl side chain, and a distinctive (E)-2-phenylethenylsulfonyl group. The sulfonamide functional group is a common motif in many bioactive compounds and is known to contribute to target binding and molecular stability in various therapeutic contexts . This compound is provided as a high-purity material to support early-stage research and development. Its structural characteristics suggest potential for investigation in multiple biochemical pathways. Researchers may find it valuable for probing protein-protein interactions, enzyme inhibition, or cellular signaling pathways. The presence of the sulfonamide group and the carboxamide moiety indicates that this reagent could be a key intermediate in the synthesis of more complex molecules or a candidate for high-throughput screening libraries aimed at drug discovery . Disclaimer: The specific biological targets, mechanism of action, and primary research applications for this compound are not yet fully characterized and require investigation by qualified researchers. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-21(15-18(23)20-2)19(24)17-9-12-22(13-10-17)27(25,26)14-11-16-7-5-4-6-8-16/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H,20,23)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBYJOQJMTVJQE-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC)C(=O)C1CCN(CC1)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)NC)C(=O)C1CCN(CC1)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperidine ring, sulfonamide group, and various substituents that may influence its biological activity.

Biological Activity

The biological activity of compounds similar to this compound can vary widely depending on their structural features. Here are some key areas of potential biological activity:

  • Antitumor Activity : Many sulfonamide derivatives exhibit antitumor properties. They can inhibit the growth of cancer cells through various mechanisms, such as inducing apoptosis or inhibiting angiogenesis.
  • Antimicrobial Properties : Compounds with sulfonamide groups are known for their antimicrobial effects. They may act by inhibiting bacterial folate synthesis, which is crucial for bacterial growth and reproduction.
  • CNS Activity : Given the presence of a piperidine moiety, there may be potential for central nervous system (CNS) activity. Piperidine derivatives often exhibit pharmacological effects such as analgesic or anxiolytic properties.

Research Findings

While specific studies on the compound are lacking, research on related compounds provides insight into their potential effects:

  • Case Study 1 : A study on sulfonamide derivatives revealed that modifications to the piperidine ring significantly influenced their cytotoxicity against various cancer cell lines. The introduction of electron-donating groups enhanced activity, suggesting that structural optimization could yield potent antitumor agents.
  • Case Study 2 : Research on similar N-substituted piperidine compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to interference with bacterial metabolic pathways.

Data Table

Here is a summary table comparing the biological activities of various classes of compounds related to this compound:

Compound ClassBiological ActivityMechanism of Action
SulfonamidesAntimicrobialInhibition of folate synthesis
Piperidine DerivativesCNS effectsModulation of neurotransmitter systems
Antitumor AgentsCytotoxicityInduction of apoptosis, inhibition of angiogenesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(E)-2-Phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide

  • Structural Similarities :
    • Shared piperidine-4-carboxamide backbone.
    • 1-[(E)-2-phenylethenyl]sulfonyl group.
  • Differences: Substituent on the phenyl ring: The compared compound has a pyridin-2-ylsulfanylmethyl group, whereas the target compound features an N-ethyl-N-[2-(methylamino)-2-oxoethyl] side chain.
  • Molecular Data :

    Property Target Compound (Inferred) Compared Compound
    Molecular Formula ~C23H28N4O4S C26H27N3O3S2
    Molecular Weight ~464.56 g/mol 493.6 g/mol
    Key Functional Groups Sulfonyl, carboxamide, styrenyl Sulfonyl, carboxamide, pyridinyl

Implications: The pyridinyl group in the analog may enhance metal-binding capacity (relevant to radiopharmaceuticals, as seen in lutetium-based agents like PLUVICTO® ), while the target’s methylamino-oxoethyl side chain could influence solubility or metabolic stability.

Cathinone Derivatives (e.g., Pentylone, Pentedrone)

  • Structural Overlap: 2-(Methylamino)-1-phenylpropan-1-one backbone in cathinones vs. 2-(methylamino)-2-oxoethyl in the target compound.
  • Pharmacological Context: Cathinones are stimulants acting via monoamine reuptake inhibition.
  • Toxicity Considerations: Cathinones are associated with neurotoxicity due to oxidative stress . The target compound’s methylamino group could pose analogous risks if metabolized to toxic byproducts.

Organophosphate Pesticides (e.g., Vamidothion, Omethoate)

  • Functional Group Parallel: S-(2-(methylamino)-2-oxoethyl) phosphorothioate groups in pesticides vs. the target’s N-[2-(methylamino)-2-oxoethyl] side chain.
  • Biological Activity :
    • Pesticides inhibit acetylcholinesterase (AChE), but the target compound lacks the phosphorothioate moiety critical for AChE binding.
  • Metabolic Stability: Pesticides are metabolized via hydrolysis or oxidation; the target’s carboxamide and sulfonyl groups may confer resistance to hydrolysis compared to labile organophosphates.

Phenylephrone (Phenylephrine Related Compound C)

  • Structural Feature: 1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one shares the methylamino-ketone motif with the target’s side chain .
  • The target compound’s methylamino-oxoethyl group might similarly degrade under acidic or oxidative conditions.

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